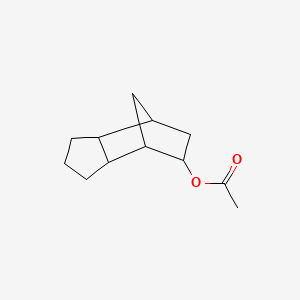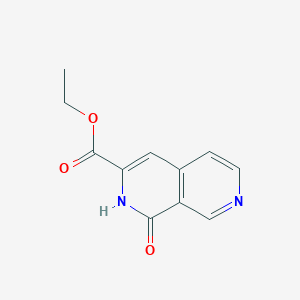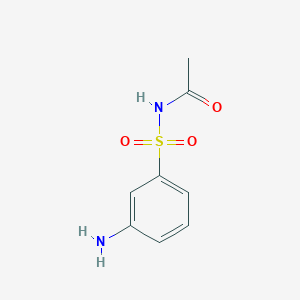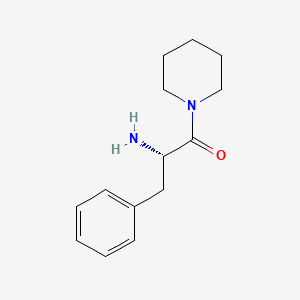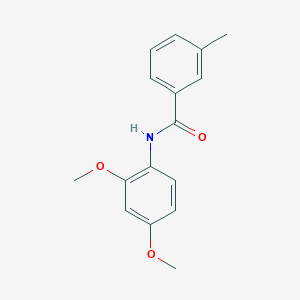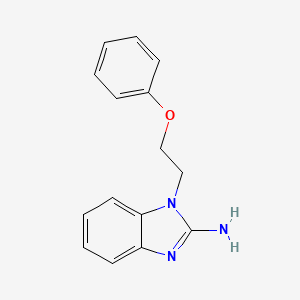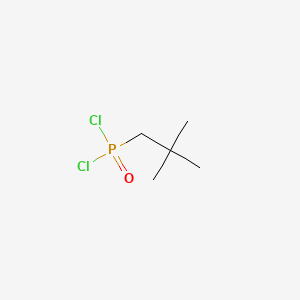
Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate
概要
説明
Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate, also known as MNBN, is a chemical compound that has gained significant attention in the scientific community. It is an important intermediate in the synthesis of various organic compounds and has shown potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer development. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that promote inflammation. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a signaling pathway that is involved in the regulation of inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to reduce oxidative stress, which is a condition that is associated with various diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound also exhibits good stability and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It is a highly reactive compound and can react with various nucleophiles, which can complicate its use in some experiments. This compound also has limited solubility in some solvents, which can limit its use in certain assays.
将来の方向性
There are several future directions for research on Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate. One area of research is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammation. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the identification of new targets for drug development. Additionally, the development of new synthesis methods for this compound could lead to improved yields and purity, which could facilitate its use in various research applications.
科学的研究の応用
Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a diagnostic tool for cancer detection.
特性
IUPAC Name |
methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O8/c1-25-15(19)13-7-9(17(21)22)3-5-11(13)12-6-4-10(18(23)24)8-14(12)16(20)26-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGANXQLLXWERMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329534 | |
| Record name | Dimethyl 4,4'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23305-76-2 | |
| Record name | NSC128628 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 4,4'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
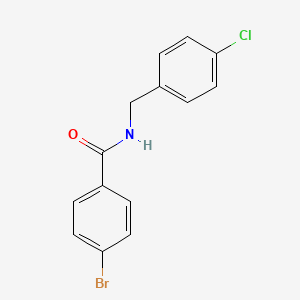
![2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1633398.png)
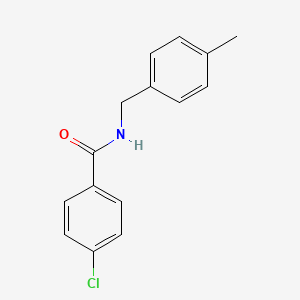
![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1633401.png)

